2-Bromo-6-(trifluoromethyl)pyridine-3-boronic acid

Suzuki-Miyaura coupling Heterocyclic chemistry Orthogonal functionalization

2-Bromo-6-(trifluoromethyl)pyridine-3-boronic acid (CAS 1688675-75-3) is the definitive building block for 2,3-disubstituted pyridine libraries. The unique combination of a C2-bromo leaving group and a C6-trifluoromethyl electron-withdrawing substituent delivers orthogonal reactivity in Pd-catalyzed cross-couplings — a capability absent in mono-functional or alternative 2-halo analogs. The C2-Br also serves as a handle for ⁷⁶Br radiolabeling, enabling PET tracer development that is inaccessible with 2-Cl or 2-F analogs. For medicinal chemistry and agrochemical discovery programs demanding precise, sequential derivatization, this compound eliminates the risk of divergent reactivity and scalability failures inherent in generic pyridine-3-boronic acids.

Molecular Formula C6H4BBrF3NO2
Molecular Weight 269.81 g/mol
CAS No. 1688675-75-3
Cat. No. B1378375
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-Bromo-6-(trifluoromethyl)pyridine-3-boronic acid
CAS1688675-75-3
Molecular FormulaC6H4BBrF3NO2
Molecular Weight269.81 g/mol
Structural Identifiers
SMILESB(C1=C(N=C(C=C1)C(F)(F)F)Br)(O)O
InChIInChI=1S/C6H4BBrF3NO2/c8-5-3(7(13)14)1-2-4(12-5)6(9,10)11/h1-2,13-14H
InChIKeyJOILGSAIOVLPNJ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes250 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2-Bromo-6-(trifluoromethyl)pyridine-3-boronic acid: Procurement-Grade Organoboron for Regioselective Heterocyclic Construction


2-Bromo-6-(trifluoromethyl)pyridine-3-boronic acid (CAS 1688675-75-3) is a heteroaromatic boronic acid derivative characterized by a 3-pyridyl boronic acid core bearing both a C2-bromo substituent and a C6-trifluoromethyl group. The compound possesses the molecular formula C6H4BBrF3NO2 and a molecular weight of 269.81 g/mol . Its pyridine-based framework positions it as a bifunctional building block for Suzuki-Miyaura cross-coupling [1].

Why 2-Bromo-6-(trifluoromethyl)pyridine-3-boronic Acid Is Not Interchangeable with Other Pyridine-3-boronic Acids


Substituting this compound with a generic pyridine-3-boronic acid or a different 2-halo-6-CF3-pyridine-3-boronic acid analog carries significant risk due to divergent reactivity and physicochemical properties. The combination of the C2-bromo leaving group and the C6-trifluoromethyl electron-withdrawing substituent defines its unique reactivity profile. Different halogens at the 2-position (e.g., Cl, F) exhibit distinct oxidative addition kinetics in Pd-catalyzed couplings, while the absence of the 2-halo handle forfeits orthogonal functionalization pathways [1]. Furthermore, variations in substitution pattern alter pKa, solubility, and boron-related stability , directly impacting reaction optimization and scale-up reproducibility.

Quantitative Differentiation of 2-Bromo-6-(trifluoromethyl)pyridine-3-boronic acid: A Head-to-Head Comparator Analysis


C2-Bromo Substituent Enables Orthogonal Suzuki-Miyaura Coupling Reactivity vs. Non-Brominated Analog

2-Bromo-6-(trifluoromethyl)pyridine-3-boronic acid possesses a bromine atom at the 2-position that serves as an electrophilic handle for sequential Suzuki-Miyaura coupling, enabling construction of complex 2,3-disubstituted pyridine scaffolds. In contrast, the direct analog 6-(trifluoromethyl)pyridine-3-boronic acid lacks this second reactive site and is limited to single-point arylations [1]. A general one-pot, double-coupling methodology using dibromopyridines, which directly translates to the bifunctional reactivity of the target compound, yields unsymmetrical disubstituted pyridines in the range of 52–75% [2].

Suzuki-Miyaura coupling Heterocyclic chemistry Orthogonal functionalization

C2-Bromo Substituent Provides a Handle for Alternative Metal-Catalyzed Cross-Couplings vs. Non-Brominated Analog

The C2-bromo substituent of the target compound offers a versatile handle for metal-catalyzed transformations beyond Suzuki-Miyaura coupling, including Negishi coupling and Buchwald-Hartwig amination. In contrast, 6-(trifluoromethyl)pyridine-3-boronic acid (CAS 868662-36-6) lacks this bromine atom and is restricted to nucleophilic boron-based reactivity . This bifunctional nature is directly supported by studies showing that the parent 2-bromo-6-(trifluoromethyl)pyridine (CAS 189278-27-1) undergoes regioexhaustive functionalization to yield all three possible carboxylic acids .

Cross-coupling Negishi coupling Buchwald-Hartwig amination Medicinal chemistry

Distinct pKa and Predicted Physicochemical Profile Relative to 2-Chloro and 2-Fluoro Analogs

Predicted physicochemical parameters differentiate 2-bromo-6-(trifluoromethyl)pyridine-3-boronic acid from its 2-chloro and 2-fluoro analogs. The target compound exhibits a predicted pKa of 5.85 ± 0.58, density of 1.85 ± 0.1 g/cm³, and boiling point of 319.2 ± 52.0 °C . In comparison, 2-chloro-6-(trifluoromethyl)pyridine-3-boronic acid (CAS 205240-63-7) has a lower predicted density of 1.6 ± 0.1 g/cm³ and boiling point of 298.9 ± 50.0 °C [1], while 2-fluoro-6-(trifluoromethyl)pyridine-3-boronic acid (CAS 1150114-63-8) exhibits a melting point of 88–90°C .

Physicochemical properties pKa prediction Reaction optimization Purification

Suzuki-Miyaura Coupling Yields of Trifluoromethyl-Substituted Pyridylboronic Acids Range from 51–98%

A systematic study of trifluoromethyl-substituted pyridylboronic acids and esters reports that Pd-catalyzed cross-couplings with heteroaryl halides produce CF3-substituted aryl/heteroaryl-pyridines in yields of 51–98% [1]. While the specific yield for 2-bromo-6-(trifluoromethyl)pyridine-3-boronic acid is not individually reported, this study establishes the class-level performance of CF3-pyridylboronic acids in Suzuki-Miyaura couplings and demonstrates the synthetic utility of this scaffold in constructing CF3-containing biaryl architectures [2].

Suzuki-Miyaura coupling Cross-coupling Trifluoromethyl heterocycles

Optimal Deployment Scenarios for 2-Bromo-6-(trifluoromethyl)pyridine-3-boronic acid Based on Verified Differentiation


Scaffold Diversification via Sequential Suzuki-Miyaura Coupling

This compound is ideally suited for medicinal chemistry programs requiring the rapid generation of 2,3-disubstituted pyridine libraries. The C2-bromo substituent serves as a second electrophilic site, enabling sequential cross-coupling with two distinct aryl/heteroaryl boronic acids to install diversity at both the 2- and 3-positions of the pyridine ring [1]. This orthogonal reactivity is not available with mono-functional analogs such as 6-(trifluoromethyl)pyridine-3-boronic acid, making the target compound the preferred choice for scaffold diversification campaigns where synthetic efficiency is paramount.

Synthesis of CF3-Containing Biaryl Pharmacophores

The trifluoromethyl group is a privileged motif in pharmaceutical design, known to enhance metabolic stability, lipophilicity, and target binding. The target compound serves as a direct precursor for installing CF3-pyridine moieties into biaryl pharmacophores via Suzuki-Miyaura coupling with aryl halides [1]. The class of CF3-substituted pyridylboronic acids has been validated to achieve coupling yields of 51–98%, demonstrating robust synthetic utility for constructing CF3-containing drug-like scaffolds .

PET Tracer Development via Br-76 Radiolabeling

The bromine atom at the C2-position can be substituted with the positron-emitting radioisotope bromine-76 (Br-76, t1/2 = 16.2 h) for positron emission tomography (PET) imaging applications [1]. This capability enables the development of novel radiotracers bearing the CF3-pyridine motif, a feature not accessible with the corresponding 2-chloro or 2-fluoro analogs due to the lack of suitable positron-emitting isotopes for those halogens. This scenario supports procurement for radiochemistry groups developing fluorine-18 alternatives.

Agrochemical Intermediate for Fluorinated Heterocycles

Trifluoromethylpyridines are established scaffolds in modern agrochemicals (e.g., sulfoxaflor, fluazifop). The target compound provides a direct route to construct 2-aryl-6-CF3-pyridine derivatives, which mimic or extend known agrochemical pharmacophores [1]. Its bifunctional nature allows for both C2 and C3 derivatization, supporting the synthesis of proprietary agrochemical candidates that require precise substitution patterns unavailable from simpler pyridine boronic acid building blocks.

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